N-Boc-5-(Diethoxymethyl)pyrrole-2-boronic acid
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Overview
Description
N-Boc-5-(Diethoxymethyl)pyrrole-2-boronic acid: is a boronic acid derivative with the molecular formula C14H24BNO6 and a molecular weight of 313.15 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a boronic acid group and a diethoxymethyl group, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-(Diethoxymethyl)pyrrole-2-boronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyrrole.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be used to modify the functional groups on the pyrrole ring.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acids, while reduction can produce pyrrole-2-alcohols .
Scientific Research Applications
Chemistry: N-Boc-5-(Diethoxymethyl)pyrrole-2-boronic acid is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of marine natural products and thiophene-based macrocycles .
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and pharmaceutical intermediates. It plays a role in the development of new drugs and therapeutic agents .
Medicine: The compound’s boronic acid group allows it to interact with biological targets, making it valuable in medicinal chemistry. It is used in the design of enzyme inhibitors and other bioactive compounds .
Industry: Industrially, this compound is employed in the production of advanced materials and specialty chemicals. Its unique reactivity makes it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of N-Boc-5-(Diethoxymethyl)pyrrole-2-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The compound’s molecular targets and pathways depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
N-Boc-2-pyrroleboronic acid: This compound has a similar structure but lacks the diethoxymethyl group.
N-Boc-5-methoxy-2-indolylboronic acid: This compound contains a methoxy group instead of a diethoxymethyl group.
N-Boc-pyrrole-2-boronic acid MIDA ester: This compound is a MIDA ester derivative of N-Boc-pyrrole-2-boronic acid.
Uniqueness: N-Boc-5-(Diethoxymethyl)pyrrole-2-boronic acid is unique due to the presence of the diethoxymethyl group, which imparts distinct reactivity and properties. This makes it valuable in specific synthetic applications and research areas where other similar compounds may not be suitable .
Properties
Molecular Formula |
C14H24BNO6 |
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Molecular Weight |
313.16 g/mol |
IUPAC Name |
[5-(diethoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boronic acid |
InChI |
InChI=1S/C14H24BNO6/c1-6-20-12(21-7-2)10-8-9-11(15(18)19)16(10)13(17)22-14(3,4)5/h8-9,12,18-19H,6-7H2,1-5H3 |
InChI Key |
XPQKXANGZDINNH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(N1C(=O)OC(C)(C)C)C(OCC)OCC)(O)O |
Origin of Product |
United States |
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